Product packaging for Carbamoyl phosphate(Cat. No.:CAS No. 590-55-6)

Carbamoyl phosphate

Cat. No.: B1218576
CAS No.: 590-55-6
M. Wt: 141.02 g/mol
InChI Key: FFQKYPRQEYGKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoyl phosphate is a labile, energy-rich anion of fundamental biochemical significance, serving as an essential metabolic intermediate in two critical pathways. In land-dwelling animals, it is an intermediary metabolite in nitrogen disposal through the urea cycle and is indispensable for the de novo synthesis of pyrimidines . Its enzymatic counterpart, this compound synthetase I (CPS I), interacts with sirtuins, NAD-dependent protein deacetylases, and ATP to form this compound . In research applications, this compound is widely used to study the urea cycle , where it reacts with ornithine, a process catalyzed by ornithine transcarbamylase, to form citrulline . It is also a crucial precursor in pyrimidine nucleotide biosynthesis . Furthermore, this compound is a key reagent for investigating hyperammonemia and related urea cycle disorders, as a defect in the CPS I enzyme and a subsequent deficiency in the production of this compound has been linked to hyperammonemia in humans . This product is offered as a high-purity chemical for research purposes only. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4NO5P B1218576 Carbamoyl phosphate CAS No. 590-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphono carbamate
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InChI

InChI=1S/CH4NO5P/c2-1(3)7-8(4,5)6/h(H2,2,3)(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQKYPRQEYGKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862253
Record name Carbamoyl phosphate
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Molecular Weight

141.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Carbamoyl phosphate
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CAS No.

590-55-6
Record name Carbamoyl phosphate
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Record name Carbamyl phosphate
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Record name Carbamoyl phosphate
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Record name CARBAMYL PHOSPHATE
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Record name Carbamoyl phosphate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemistry of Carbamoyl Phosphate Biosynthesis

Enzymatic Mechanisms of Carbamoyl (B1232498) Phosphate (B84403) Formation

Carbamoyl Phosphate Synthetase I (CPS I)

This compound Synthetase I is the enzyme responsible for initiating the urea (B33335) cycle in ureotelic organisms, primarily in the liver. Its function is central to the detoxification of ammonia (B1221849).

CPS I is predominantly located within the mitochondrial matrix of hepatocytes (liver cells) and, to a lesser extent, in intestinal cells. mdpi.comnih.govwikipedia.orgmedscape.commedscape.comnih.govproteinatlas.orgroyalsocietypublishing.org It is considered the most abundant single protein within the mitochondrial matrix of the liver, constituting approximately 20% of the matrix protein content. medscape.com This strategic localization ensures that the ammonia generated from amino acid catabolism, which enters the mitochondria, is efficiently channeled into the urea cycle for detoxification. While its primary role is in the urea cycle, atypical cytoplasmic localization of CPS1 has been observed in some cancer cells, suggesting a potential hijacking of the enzyme for increased pyrimidine (B1678525) synthesis to support rapid cell proliferation. mdpi.com

CPS I catalyzes the synthesis of this compound using ammonia as the nitrogen donor, bicarbonate as the carbon source, and two molecules of ATP as the energy source. wikipedia.orgnih.govwikipedia.orgnews-medical.netuniprot.orgnih.gov The enzymatic mechanism proceeds through several key steps:

Bicarbonate Activation: ATP reacts with bicarbonate to form carboxyphosphate (B1215591) and ADP. This step is facilitated by the enzyme's ATP-grasp fold. wikipedia.orgwikipedia.orgnih.govacs.org

Carbamate (B1207046) Formation: Ammonia then attacks the carboxyphosphate intermediate, forming carbamic acid (or carbamate), with the release of inorganic phosphate. wikipedia.orgwikipedia.orgnih.govacs.org

This compound Synthesis: A second molecule of ATP phosphorylates the carbamic acid intermediate, yielding this compound and another molecule of ADP. wikipedia.orgwikipedia.orgnih.govacs.org

The activity of CPS I is strictly dependent on the presence of N-acetylglutamate (NAG), which acts as an obligate allosteric activator. mdpi.comnih.govwikipedia.orgmedscape.commedscape.comresearchgate.netnih.gov NAG is synthesized in the mitochondrial matrix by the enzyme N-acetylglutamate synthase (NAGS), which condenses glutamate (B1630785) and acetyl-CoA. medscape.comresearchgate.nettaylorandfrancis.com The binding of NAG to CPS I induces significant conformational changes within the enzyme, stabilizing its active conformation and enabling efficient catalysis. wikipedia.org This regulatory mechanism ensures that this compound production for the urea cycle is tightly coupled to the availability of nitrogenous waste and the metabolic state of the cell.

This compound Synthetase II (CPS II)

CPS II is the enzyme responsible for synthesizing this compound for the de novo pyrimidine biosynthesis pathway, a process essential for cell growth and division.

CPS II is found in the cytosol of cells throughout the body, reflecting its role in providing precursors for pyrimidine nucleotides required by all metabolically active cells. mdpi.comnih.govmedscape.comroyalsocietypublishing.orgfiveable.meresearchgate.netwikipedia.org In mammals, CPS II is part of a larger, multifunctional protein complex known as CAD, which also includes aspartate transcarbamylase (ATCase) and dihydroorotase (DHO). mdpi.comnih.govresearchgate.netwikipedia.orgnih.gov This complex catalyzes the first three committed steps of the de novo pyrimidine biosynthesis pathway. The ubiquitous expression and cytosolic localization of CPS II highlight its fundamental role in supplying essential building blocks for nucleic acid synthesis, particularly in rapidly proliferating cells such as those in the immune system and rapidly growing tissues. fiveable.me

Summary of this compound Synthetase Isoenzymes

FeatureThis compound Synthetase I (CPS I)This compound Synthetase II (CPS II)
Cellular Localization Mitochondrial matrixCytosol
Primary Nitrogen Source Ammonia (NH₃)Glutamine (Gln)
Key Activator N-Acetylglutamate (NAG)None (regulated by UTP, PRPP)
Primary Metabolic Role Urea cycle; Ammonia detoxificationDe novo pyrimidine biosynthesis
Tissue Distribution Predominantly liver, intestineUbiquitous
Multifunctional Complex NoPart of the CAD complex (with ATCase, DHO)

Mechanism of this compound Synthesis

StepReactionEnzyme Component(s)Intermediate
1HCO₃⁻ + ATP → Carboxyphosphate + ADPLarge subunitCarboxyphosphate
2Carboxyphosphate + NH₃ → Carbamic acid + PiLarge subunitCarbamic acid
3Carbamic acid + ATP → this compound + ADPLarge subunitThis compound

(Note: For CPS II, glutamine is hydrolyzed to ammonia and glutamate by the glutaminase (B10826351) domain, with ammonia then entering the synthesis pathway. uniprot.orgacs.orgresearchgate.netwikipedia.orguniprot.orgacs.org)

Alternative this compound Generating Enzymes

Catabolic Transcarbamylases (e.g., from Ureido-Containing Compounds)

While anabolic pathways primarily synthesize this compound, certain catabolic enzymes, referred to as catabolic transcarbamylases (cOTC), can also generate CP through the phosphorolysis of ureido-containing compounds. Examples of such substrates include citrulline, agmatine, and allantoate. mdpi.com These enzymes play a role in breaking down nitrogen-rich molecules, yielding this compound which can then be channeled into biosynthetic pathways.

Enzymological Characterization of this compound Synthetases

This compound synthetases (CPS) are the primary enzymes responsible for the de novo synthesis of this compound. These enzymes are found across all domains of life and are critical for the initiation of both arginine and pyrimidine biosynthesis pathways. mdpi.comwikipedia.orguniprot.orgexpasy.org CPS enzymes typically catalyze the reaction of bicarbonate, ammonia (or glutamine), and two molecules of ATP to produce this compound, ADP, and inorganic phosphate. qmul.ac.uk

Quaternary Structure and Subunit Composition

This compound synthetases exhibit diverse quaternary structures depending on their specific biological roles and organismal origins. In Escherichia coli, CPS functions as a heterodimer composed of a small subunit (approximately 382 amino acids) and a large subunit (approximately 1073 amino acids). wikipedia.org This heterodimeric structure is common in many bacteria. uniprot.org In contrast, Pseudomonas aeruginosa CPS is also a heterodimer, but with subunits of approximately 122,000 Da and 44,000 Da. nih.gov In mammals and other vertebrates, this compound Synthetase I (CPS I) is encoded by a single gene, resulting in a single polypeptide chain. wikipedia.org CPS III, found in invertebrates and fish, also exists as a single polypeptide. mdpi.com

Domain Architecture and Functional Roles of Individual Domains

CPS enzymes are complex molecular machines, often featuring distinct domains within their subunits, each with specific functional roles.

Small Subunit: This subunit typically functions as a glutamine amidotransferase. It binds glutamine and catalyzes its hydrolysis into glutamate and ammonia. wikipedia.orgexpasy.orgqmul.ac.ukwikipedia.orguniprot.orgtamu.eduacs.orgrcsb.orgnih.govacs.org Belonging to the class I amidotransferase family, it possesses a catalytic triad, including cysteine and histidine residues, essential for this hydrolytic activity. tamu.edurcsb.orgacs.org The ammonia generated is then channeled to the large subunit. wikipedia.orgexpasy.orgqmul.ac.ukacs.orgnih.govresearchgate.net

Large Subunit: This subunit is responsible for the ATP-dependent synthesis of this compound. It contains two homologous ATP-grasp domains, each possessing an ATP-binding site. wikipedia.orguniprot.orgebi.ac.uk

The N-terminal ATP-grasp domain, often referred to as the carboxyphosphate synthetic component, catalyzes the ATP-dependent phosphorylation of bicarbonate to form carboxyphosphate. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.govebi.ac.uk This domain also facilitates the reaction of carboxyphosphate with ammonia to form the carbamate intermediate. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.gov

The C-terminal ATP-grasp domain, known as the this compound synthetic component, utilizes a second molecule of ATP to phosphorylate the carbamate intermediate, yielding the final product, this compound. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.govebi.ac.uk

Additional Domains: The large subunit may also include an oligomerization domain and an allosteric domain, which plays a role in enzyme regulation. wikipedia.orgrcsb.org

Detailed Reaction Mechanisms and Identification of Enzyme-Bound Intermediates

Bicarbonate + Glutamine + 2 ATP → this compound + Glutamate + 2 ADP + Pi qmul.ac.uk

The mechanism proceeds through four key partial reactions:

Glutamine Hydrolysis: The small subunit hydrolyzes glutamine, releasing ammonia and glutamate. This step often involves a transient glutamyl thioester intermediate. tamu.edurcsb.orgnih.gov

Bicarbonate Phosphorylation: In the N-terminal domain of the large subunit, ATP phosphorylates bicarbonate, forming the enzyme-bound intermediate carboxyphosphate (CxP). Carboxyphosphate is chemically identified as a carbonic-phosphoric anhydride. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.govebi.ac.ukpnas.orgnih.gov

Carbamate Formation: Ammonia, channeled from the small subunit, reacts with carboxyphosphate to form the carbamate intermediate. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.gov

Carbamate Phosphorylation: The carbamate intermediate is then transported to the C-terminal domain of the large subunit, where it is phosphorylated by a second ATP molecule to yield this compound. wikipedia.orguniprot.orgqmul.ac.ukacs.orgnih.govebi.ac.uk

Both carboxyphosphate (with a half-life of approximately 20 ms) and carbamate (with a half-life of approximately 70 ms) are highly labile intermediates. acs.org To prevent their premature decomposition, CPS enzymes utilize sophisticated channeling mechanisms. A prominent feature is the presence of a molecular tunnel, extending approximately 96-100 Å, which facilitates the efficient translocation of ammonia from the small subunit to the large subunit and the subsequent movement of carbamate within the large subunit. wikipedia.orgexpasy.orgqmul.ac.ukacs.orgnih.govresearchgate.nettamu.edu Conserved glutamate and arginine residues are implicated in stabilizing and facilitating transport within this tunnel. tamu.edu

Coupling of ATP Hydrolysis to this compound Formation

The synthesis of this compound is an energy-intensive process requiring the hydrolysis of two molecules of ATP per molecule of product formed. wikipedia.orgqmul.ac.ukacs.orgpnas.orgnih.gov The energy derived from ATP hydrolysis is crucial for driving the formation of the high-energy this compound bond. Research suggests a "nucleotide switch" mechanism where the hydrolysis of ATP bound to one site (domain C) is coupled to the synthesis of this compound at another site (domain B). pnas.org The enzyme possesses distinct ATP binding sites, ATPA and ATPB, with differing affinities and dissociation rates, where ATPA is associated with phosphate release and ATPB provides the phosphoryl group for the final this compound product. nih.gov

Kinetic Studies of this compound Synthetase Catalysis

Kinetic studies have provided significant insights into the catalytic mechanisms and regulation of CPS enzymes. For instance, kinetic analyses of bovine liver CPS indicate a specific order of substrate binding: ATPMg, followed by bicarbonate, another ATPMg, and finally ammonium. nih.gov Pre-steady-state kinetic measurements have revealed the coordination between the glutaminase activity of the small subunit and the ammonia utilization by the large subunit, suggesting that the formation of carboxyphosphate can allosterically stimulate glutamine hydrolysis. researchgate.net

The enzyme's activity is tightly regulated. CPS I, involved in the urea cycle, is allosterically activated by N-acetyl-glutamate (NAG) and ornithine, nih.gov while CPS II, crucial for pyrimidine biosynthesis, is typically inhibited by the end-product UMP. wikipedia.orgnih.govtamu.edu In organisms like E. coli, a single CPS enzyme may serve both pathways, exhibiting reciprocal regulation. acs.org Studies with permeabilized mitochondria have also shown that endogenously synthesized this compound is preferentially channeled to ornithine carbamoyltransferase (OCT), with OCT exhibiting altered kinetic properties (e.g., higher apparent Km values) when operating in situ compared to its soluble form. nih.gov

Metabolic Pathways and Carbamoyl Phosphate Utilization

The Urea (B33335) Cycle and Nitrogen Disposal

In terrestrial vertebrates, the urea cycle is the primary pathway for converting toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the less toxic and excretable compound, urea. quora.comnih.gov This process occurs predominantly in the liver cells, or hepatocytes, with steps distributed between the mitochondrial matrix and the cytosol. microbenotes.comditki.com

The entry point and the first committed step of the urea cycle is the synthesis of carbamoyl (B1232498) phosphate (B84403) from ammonia and bicarbonate within the mitochondrial matrix. quora.comwikipedia.org This irreversible reaction is catalyzed by the enzyme carbamoyl phosphate synthetase I (CPS I). microbenotes.comditki.com The synthesis is an energy-dependent process, requiring the hydrolysis of two molecules of ATP. quora.comwikipedia.org

The reaction proceeds as follows: NH₃ + HCO₃⁻ + 2ATP → H₂NCO-OPO₃²⁻ (this compound) + 2ADP + Pi. quora.com

The activity of CPS I is the rate-limiting step of the entire urea cycle. microbenotes.comditki.com It is subject to allosteric regulation, requiring N-acetylglutamic acid (NAcGlu) as an obligate activator. wikipedia.org The presence of NAcGlu, which is synthesized when amino acid levels are high, signals the need for nitrogen disposal and activates CPS I to initiate the cycle. ditki.comwikipedia.org

Once synthesized, this compound is utilized in the second reaction of the urea cycle, which also takes place in the mitochondria. news-medical.net This step is catalyzed by the enzyme ornithine transcarbamylase (OTC), also known as ornithine carbamoyltransferase. ebi.ac.ukwikipedia.org OTC facilitates the transfer of the high-energy carbamoyl group from this compound to the amino acid L-ornithine. nih.govresearchgate.net This condensation reaction forms L-citrulline and releases an inorganic phosphate molecule (Pi). ebi.ac.ukwikipedia.org The reaction involves a nucleophilic attack by the amine group of ornithine on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate that then collapses to yield the products. ebi.ac.uk

The efficient functioning of the early stages of the urea cycle relies on the close proximity and interaction of its components. The enzymes CPS I and OTC are both located in the mitochondrial matrix. nih.gov Evidence suggests that CPS1 co-localizes with OTC at the inner mitochondrial membrane, potentially forming a multi-enzyme assembly that facilitates the direct transfer, or "channeling," of the unstable this compound intermediate from CPS I to the active site of OTC. nih.gov This channeling is crucial for protecting the labile this compound from thermal decomposition and preventing its diffusion into other cellular compartments. nih.gov

Following its synthesis, citrulline is transported out of the mitochondria into the cytosol in exchange for ornithine. microbenotes.comnews-medical.net In the cytosol, the urea cycle continues with three more enzymatic reactions involving argininosuccinate synthetase, argininosuccinate lyase, and arginase, which ultimately produce urea and regenerate ornithine. news-medical.net The activity of the cycle is controlled by the concentrations of its substrates. wikipedia.org For instance, high levels of arginine, an indicator of a protein-rich state, allosterically stimulate the synthesis of N-acetylglutamate, which in turn activates CPS I and increases the production of this compound. ditki.com The cycle is also linked to other metabolic pathways; for example, the fumarate produced by argininosuccinate lyase is an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgnews-medical.net

De Novo Pyrimidine (B1678525) Nucleotide Biosynthesis

In addition to its role in nitrogen excretion, this compound is a fundamental building block in the de novo synthesis of pyrimidines, the nitrogenous bases required for the formation of DNA and RNA. fiveable.me This pathway assembles the pyrimidine ring from simpler precursor molecules, including bicarbonate, aspartate, and glutamine. davuniversity.org

The synthesis of this compound for the pyrimidine pathway occurs in the cytosol and is catalyzed by a different isozyme, this compound synthetase II (CPS II). davuniversity.org Unlike the mitochondrial CPS I, CPS II uses the amino group from glutamine as the nitrogen source. davuniversity.orgnih.gov

This cytosolic this compound enters the first committed step of pyrimidine biosynthesis, a reaction catalyzed by aspartate transcarbamoylase (ATCase). davuniversity.orglibretexts.org ATCase catalyzes the condensation of this compound with the amino acid L-aspartate to form N-carbamoyl-L-aspartate and inorganic phosphate. reactome.orgproteopedia.org This step effectively commits the this compound to the pyrimidine synthesis pathway. davuniversity.org

In animals, the first three enzymatic steps of de novo pyrimidine biosynthesis are carried out by a large, single trifunctional protein known as CAD. davuniversity.orgwikipedia.org This multienzyme complex contains the active sites for C arbamoyl phosphate synthetase II (CPS II), A spartate transcarbamoylase (ATCase), and D ihydroorotase (DHO). nih.govresearchgate.netnih.gov

Compound Reference Table

Interconnections with Purine and Other Nucleotide Metabolic Pathways

While this compound is a direct and essential precursor for the de novo synthesis of pyrimidine nucleotides, its interconnection with purine metabolism is primarily regulatory and substrate-based, ensuring a balanced supply of all nucleotides required for nucleic acid synthesis. The pathways for purine and pyrimidine biosynthesis are distinct in their initial steps; the purine ring is assembled piece by piece directly onto a ribose-5-phosphate backbone, whereas the pyrimidine ring is synthesized first as orotic acid before being attached to the ribose moiety. pressbooks.pubnih.gov

The key points of interconnection include:

Shared Precursors: Both purine and pyrimidine synthesis pathways utilize 5-phosphoribosyl-1-pyrophosphate (PRPP) as the source of the ribose-phosphate unit. pressbooks.pubnih.gov The availability of PRPP can therefore influence the rates of both pathways.

Regulatory Crosstalk: The synthesis of this compound is a critical regulatory point. In bacteria, where a single this compound synthetase (CPS) often serves both arginine and pyrimidine biosynthesis, the enzyme is subject to complex allosteric regulation. nih.gov It is inhibited by pyrimidine end-products like uridine (B1682114) monophosphate (UMP) and activated by purine nucleotides such as inosine monophosphate (IMP), helping to coordinate the production of both types of nucleotides. nih.gov

Other Biological Roles and Carbamoyl Transfer Reactions

Beyond its central role in the urea cycle and pyrimidine biosynthesis, this compound serves as a versatile metabolic intermediate in several other crucial biological processes. It functions as a donor of the high-energy carbamoyl group and, in certain contexts, as a source for phosphate group transfer to generate ATP. mdpi.comnih.gov

Involvement in Arginine Biosynthesis in Prokaryotes and Fungi

In many prokaryotes and fungi, this compound is a key precursor for the biosynthesis of the amino acid arginine. nih.govnih.gov The pathway begins with the synthesis of this compound, which then donates its carbamoyl group to ornithine to form citrulline. This reaction is catalyzed by the enzyme ornithine transcarbamylase (OTC). wikipedia.org Citrulline is subsequently converted to arginine through a series of enzymatic steps.

The source and regulation of this compound for arginine synthesis vary among organisms:

In Escherichia coli and many other Gram-negative bacteria , a single this compound synthetase (CPS) produces this compound for both the arginine and pyrimidine pathways. nih.govmdpi.com This creates a metabolic branch point where the allocation of this compound is tightly controlled. The activity of CPS is allosterically regulated by intermediates from both pathways; it is activated by ornithine (an arginine precursor) and inhibited by UMP (a pyrimidine product), ensuring that the synthesis of the common precursor is matched to cellular needs. nih.gov

In fungi like Saccharomyces cerevisiae , two distinct and independently regulated this compound synthetases exist. microbiologyresearch.org One CPS is specific to the arginine biosynthesis pathway and is subject to repression by arginine. microbiologyresearch.orgyeastgenome.org The other CPS provides this compound for the pyrimidine pathway and is regulated by pyrimidine pathway intermediates. microbiologyresearch.org This dual-enzyme system allows for more separate control over the two pathways that share this common intermediate.

Donation of Carbamoyl Group in Secondary Metabolite Biosynthesis (e.g., Antibiotics)

The carbamoyl moiety from this compound is incorporated into a variety of natural products, including several antibiotics. In these biosynthetic pathways, specialized transcarbamylase enzymes catalyze the transfer of the carbamoyl group to an amino or a hydroxyl group on a substrate molecule. nih.gov This carbamoylation step is often crucial for the biological activity of the final secondary metabolite.

An example of this is found in the biosynthesis of certain aminoglycoside antibiotics. The enzyme TobZ, an O-transcarbamylase, utilizes this compound to transfer a carbamoyl group to a hydroxyl group on the antibiotic precursor, a key step in the formation of antibiotics like tobramycin. mdpi.com This modification highlights the role of this compound in generating structural diversity and biological function in secondary metabolism.

Phosphate Transfer by Carbamate (B1207046) Kinase in Anaerobic Fermentation

In many anaerobic microorganisms, this compound plays a critical role in energy conservation through substrate-level phosphorylation. taylorandfrancis.com This process is mediated by the enzyme carbamate kinase (CK), which catalyzes the transfer of the high-energy phosphate group from this compound to ADP, yielding ATP and carbamate. uniprot.orgnih.gov The carbamate product is unstable and spontaneously decomposes into ammonia and carbon dioxide. ebi.ac.uk

This reaction is a key step in the arginine dihydrolase (AD) pathway, a fermentation route used by various bacteria to generate ATP from the breakdown of arginine under anaerobic conditions. ebi.ac.ukcambridge.org The pathway converts arginine to ornithine, ammonia, and carbon dioxide, with the intermediate formation of this compound from citrulline. The subsequent action of carbamate kinase allows the cell to capture the energy stored in the this compound bond in the form of ATP. taylorandfrancis.comebi.ac.uk

Regulation of Carbamoyl Phosphate Metabolism

Transcriptional and Post-Transcriptional Regulation

Role of Transcription Factors and Regulatory Proteins

The expression and activity of carbamoyl (B1232498) phosphate (B84403) synthetases (CPS) are subject to regulation by various transcription factors and regulatory proteins, ensuring their appropriate function within distinct metabolic pathways.

Carbamoyl Phosphate Synthetase I (CPS1) , the mitochondrial enzyme crucial for the urea (B33335) cycle, is significantly regulated at the transcriptional level. The transcription factor CCAAT enhancer-binding protein-alpha (C/EBPα) plays a critical role by binding to the promoter and enhancer regions of the CPS1 gene, thereby upregulating its expression. This regulation is further modulated by the pioneer transcription factor Forkhead box A 2 (FOXA2) , which is essential for maintaining chromatin accessibility at the CPS1 enhancer, thereby facilitating C/EBPα binding and subsequent gene transcription. Conversely, the Y-box binding protein-1 (YB-1) acts as a negative regulator, suppressing CPS1 expression by inhibiting C/EBPα function. This intricate interplay of transcription factors ensures the precise control of CPS1 levels, particularly in response to metabolic demands and developmental cues. biorxiv.orgresearchgate.netnih.gov

Beyond transcriptional control, CPS1 activity is allosterically regulated by N-acetylglutamate (NAG) . NAG binds to the C-terminal domain of CPS1, significantly enhancing its catalytic activity. The synthesis of NAG itself is stimulated by arginine, linking dietary protein intake to the activation of CPS1. researchgate.netpressbooks.pubslideshare.netmedlink.com

Regulatory Factor/CueEffect on CPS1 Expression/ActivityMechanism/Context
C/EBPαUpregulatesTranscription factor, binds to promoter/enhancer biorxiv.orgresearchgate.netnih.gov
FOXA2UpregulatesPioneer factor; enhances C/EBPα binding by maintaining chromatin accessibility biorxiv.org
YB-1DownregulatesSuppresses C/EBPα function nih.gov
N-acetylglutamate (NAG)Allosteric activatorBinds to C-terminal domain, stimulates catalytic activity researchgate.netpressbooks.pubslideshare.netmedlink.com

Impact of Metabolic State and Nutritional Cues on Enzyme Expression

The expression levels of CPS enzymes are dynamically influenced by the organism's metabolic state and nutritional availability, ensuring adequate supply of this compound for specific metabolic pathways.

Nutritional Cues: A high-protein diet leads to elevated serum glucagon (B607659) levels, which in turn stimulate the transcription of urea cycle enzymes, including CPS1. Studies in rats have demonstrated a significant increase in liver CPS1 protein levels, approximately 2.5-fold, within 30 days of commencing a high-protein diet, with no further substantial changes observed during prolonged feeding. pressbooks.pubnih.govnih.govresearchgate.net Conversely, during starvation , the activity of urea cycle enzymes is generally elevated to accommodate the increased rate of protein catabolism and subsequent ammonia (B1221849) production. slideshare.netuobabylon.edu.iq

Metabolite Channeling and Compartmentalization

The cellular localization and the intricate internal architecture of CPS enzymes facilitate the efficient and protected transfer of unstable intermediates, a process known as metabolite channeling.

Intra-Enzyme Molecular Tunnels for Unstable Intermediates (e.g., Ammonia, Carbamate)

This compound synthetases are characterized by the presence of internal molecular tunnels that connect their active sites. These tunnels are crucial for the translocation of unstable intermediates, thereby enhancing reaction efficiency and protecting these species from degradation or unwanted reactions.

The CPS enzyme from Escherichia coli features an intermolecular tunnel, approximately 100 Å in length, that connects the glutamine hydrolysis site in the small subunit to the bicarbonate phosphorylation site in the large subunit. This tunnel facilitates the diffusion of ammonia , the product of glutamine hydrolysis, to its site of utilization. qmul.ac.ukexpasy.orgacs.orgebi.ac.uknih.govnih.gov Similarly, human CPS1 possesses an internal tunnel, about 35 Å long, that allows the carbamate (B1207046) intermediate to migrate from its formation site within one active site of the large subunit to the second phosphorylation site. researchgate.netnih.govtamu.eduacs.org These tunnels are lined with conserved amino acid residues, such as glutamates and arginines, which are thought to stabilize the tunnel architecture and protect intermediates like carbamate from protonation and decomposition. nih.govtamu.edu Experimental evidence, including site-directed mutagenesis studies, has confirmed the functional significance of these tunnels; mutations that disrupt the tunnel can impede intermediate translocation, leading to reduced enzyme activity. acs.orgnih.govnih.gov

Functional Advantages of Substrate Channeling

Substrate channeling confers several significant biological advantages, optimizing metabolic flux and cellular function. These benefits include:

Protection of Labile Intermediates: Unstable intermediates, such as ammonia and carbamate, are susceptible to degradation or protonation. Channeling through molecular tunnels shields these intermediates, preserving their integrity until they reach their designated active site. scholaris.caresearchgate.netresearchgate.netnih.gov

Minimization of Toxic Intermediates: For intermediates that may be toxic or detrimental to cellular components, channeling prevents their release into the cytoplasm, thus protecting the cell from potential damage. scholaris.ca

Regulation and Control: Channeling can contribute to metabolic regulation by controlling the flux of intermediates between competing pathways and by reducing the time required to reach steady-state conditions. frontiersin.org

Overcoming Thermodynamic Barriers: In some cases, channeling can help drive reactions forward by maintaining a high local concentration of intermediates, effectively overcoming unfavorable equilibrium constants. scholaris.caresearchgate.net

Spatial Segregation of CPS I and CPS II Activities

The distinct cellular locations of the two major CPS isoforms, CPS I and CPS II, are fundamental to their specialized roles in different metabolic pathways.

CPS I is predominantly located within the mitochondrial matrix . Its primary function is to catalyze the first, rate-limiting step of the urea cycle, which is essential for the detoxification of ammonia in mammals. pressbooks.pubslideshare.netnih.govfoodb.camdpi.combiorxiv.orgfrontiersin.orgroyalsocietypublishing.org In liver mitochondria, CPS1 often participates in organized clusters or super-complexes with other urea cycle enzymes, such as N-acetylglutamate synthase (NAGS) and ornithine transcarbamylase (OTC), further enhancing the compartmentalization and channeling of intermediates. nih.govbiorxiv.org

In contrast, CPS II resides in the cytosol and is a key enzyme in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential building blocks for DNA and RNA. foodb.caroyalsocietypublishing.orgmicrobenotes.comresearchgate.net This spatial segregation ensures that this compound generated by CPS I is committed to the urea cycle within the mitochondria, while the this compound produced by CPS II is directed towards pyrimidine biosynthesis in the cytosol, preventing metabolic cross-talk and maintaining pathway specificity.

FeatureCPS ICPS II
Cellular LocationMitochondrial matrixCytosol
Primary PathwayUrea cycle (ammonia detoxification)De novo pyrimidine synthesis
Nitrogen SourceAmmoniaGlutamine
Key ActivatorN-acetylglutamate (NAG)None specified in results for activation
Key RegulatorsC/EBPα, FOXA2 (up); YB-1 (down)(Not detailed in provided results for expression)
AbundanceMost abundant protein in rat liver mitochondria (~15-20%)(Not specified in provided results)
Intermediate TunnelAmmonia, Carbamate(Not specified in provided results for tunnels)
Sources pressbooks.pubslideshare.netnih.govfoodb.camdpi.combiorxiv.orgfrontiersin.orgroyalsocietypublishing.org foodb.caroyalsocietypublishing.orgmicrobenotes.comresearchgate.net

List of Compounds Mentioned:

Ammonia

Arginine

ATP

Bicarbonate

Carbamate

this compound

this compound synthetase I (CPS I)

this compound synthetase II (CPS II)

Citrate

Fumarate

Glucagon

Glutamate (B1630785)

Glutamine

Glutamine amidotransferase (GATase)

N-acetylglutamate (NAG)

N-acetylglutamate synthase (NAGS)

Ornithine

Ornithine transcarbamylase (OTC)

Phosphate

Urea

Uridine (B1682114) monophosphate synthase (UMPS)

Y-box binding protein-1 (YB-1)

CCAAT enhancer-binding protein-alpha (C/EBPα)

Forkhead box A 2 (FOXA2)

Genetic and Biochemical Basis of Carbamoyl Phosphate Synthetase Dysregulation

Carbamoyl (B1232498) Phosphate (B84403) Synthetase I Deficiency (CPS1D)

Carbamoyl phosphate synthetase I deficiency (CPS1D) is a rare, autosomal recessive inborn error of metabolism that impairs the urea (B33335) cycle, leading to the accumulation of ammonia (B1221849) in the blood. wikipedia.orglabcorp.com The disorder is caused by mutations in the CPS1 gene, which codes for the mitochondrial enzyme CPS1. wikipedia.org This enzyme catalyzes the first and rate-limiting step of the urea cycle: the condensation of ammonia and bicarbonate to form this compound. nih.govresearchgate.net Clinical presentation varies from a life-threatening neonatal-onset form, characterized by severe hyperammonemia within days of birth, to late-onset forms that can manifest at any age, often triggered by metabolic stress. orpha.netnih.gov

Molecular Genetics of CPS1 Gene Mutations and Variants

The human CPS1 gene, located on chromosome 2q34, is a large gene comprising 38 exons. wikipedia.orgnih.gov Its considerable size and complex structure contribute to a high degree of genetic heterogeneity in CPS1D. To date, over 260 different pathogenic variants have been identified in the CPS1 gene. nih.govnih.gov These mutations are distributed throughout the entire coding region of the gene and encompass a wide variety of molecular defects. nih.gov

The mutational spectrum is characterized by a predominance of "private" mutations, meaning most variants are unique to a single family or individual. nih.govnih.gov Recurrent mutations are rare, accounting for only about 10% of cases, and they tend to occur at hypermutable CpG dinucleotides. nih.govnih.gov This genetic diversity complicates molecular diagnosis.

The types of mutations identified in the CPS1 gene include:

Missense mutations: These are the most common type, resulting in a single amino acid substitution. nih.govfrontiersin.org They often affect evolutionarily important residues or regions critical for the enzyme's structure and function. nih.govnih.gov

Nonsense mutations: These introduce a premature stop codon, leading to a truncated, nonfunctional protein. nih.gov

Deletions and Insertions: These can be small (affecting a few base pairs) or large, and often cause a frameshift, resulting in a completely altered and nonfunctional protein downstream of the mutation. nih.govfrontiersin.org

Splicing mutations: These occur at the boundaries between exons and introns, disrupting the normal process of RNA splicing and leading to an abnormal protein product. frontiersin.org

Mutation TypeApproximate Frequency (%)Consequence
Missense~59-61%Single amino acid change; may alter protein folding, stability, or catalytic activity.
Small Deletions~13%Removal of one or more nucleotides; can cause frameshift.
Splicing~10%Aberrant removal of introns, leading to altered mRNA and protein.
Nonsense~7-8%Creates a premature stop codon, resulting in a truncated protein.
Other (Insertions, Indels, etc.)~8-11%Various changes that disrupt the gene's reading frame or protein structure.

This table provides an overview of the distribution of mutation types found in the CPS1 gene, based on published cohorts. nih.govfrontiersin.org The interactive features allow for sorting to highlight the prevalence of different mutation classes.

Biochemical Pathophysiology: Mechanisms of Hyperammonemia

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a neurotoxic byproduct of protein and amino acid catabolism. nih.govnewenglandconsortium.org CPS1, located in the mitochondrial matrix of liver and intestinal cells, catalyzes the initial, irreversible step of this cycle. orpha.netmedlink.com A deficiency in CPS1 activity breaks the cycle at its entry point. wikipedia.org This enzymatic block prevents the incorporation of ammonia into this compound, leading to its accumulation in the bloodstream, a condition known as hyperammonemia. medlineplus.govmedlineplus.gov

The brain is particularly vulnerable to the toxic effects of excess ammonia. wikipedia.org Hyperammonemia leads to a cascade of detrimental neurological events, including cerebral edema and altered neurotransmitter metabolism, which manifest clinically as lethargy, seizures, coma, and can result in irreversible brain damage or death if not treated promptly. wikipedia.orgnewenglandconsortium.org

The characteristic biochemical profile of CPS1D includes:

Severe hyperammonemia . orpha.net

Elevated plasma glutamine and alanine (B10760859) levels , which act as temporary storage molecules for excess nitrogen. newenglandconsortium.orgmedlink.com

Low plasma citrulline and arginine levels , as their synthesis is downstream of the enzymatic block. orpha.netmedlink.com

Metabolic Shunting of this compound to Pyrimidine (B1678525) Synthesis in Deficiency States

In some urea cycle disorders, such as Ornithine Transcarbamylase (OTC) deficiency, the enzyme block occurs after the formation of this compound. This leads to an accumulation of this compound within the mitochondria. The excess this compound can then exit the mitochondria and enter the cytosol, where it is shunted into the de novo pyrimidine synthesis pathway. nih.gov This results in a significant overproduction of orotic acid, a key intermediate in pyrimidine synthesis, which is then excreted in the urine. nih.govcds-bsx.com

In contrast, a key diagnostic feature of CPS1D is a normal or low level of urinary orotic acid . orpha.netnewenglandconsortium.org Because the defect in CPS1D prevents the initial synthesis of this compound, there is no excess substrate to be shunted into the pyrimidine pathway. nih.gov This biochemical distinction is crucial for differentiating CPS1D from OTC deficiency, the most common urea cycle disorder. orpha.net The measurement of urinary orotic acid is therefore a critical component of the diagnostic workup for suspected urea cycle disorders. nih.govresearchgate.net

Correlation between Genotype and Biochemical Phenotype Severity

While a precise genotype-phenotype correlation in CPS1D is still being fully elucidated, general trends have emerged from clinical and molecular studies. The severity of the disease largely depends on the residual activity of the CPS1 enzyme, which is determined by the nature and location of the CPS1 gene mutation. nih.govresearchgate.net

Severe Neonatal-Onset Phenotype: This form is typically associated with mutations that result in a complete or near-complete loss of enzyme function. medlink.com These include nonsense mutations, frameshift deletions/insertions that lead to a truncated protein, or missense mutations affecting critical residues in the enzyme's catalytic or allosteric binding sites. medlink.com Individuals with less than 5% residual enzyme activity usually present with severe hyperammonemic coma within the first few days of life. nih.govmedlink.com

Late-Onset (or Partial) Phenotype: This milder form is often caused by missense mutations that allow for some residual enzyme activity. researchgate.net These mutations may affect the enzyme's stability or slightly alter its conformation without completely abolishing its function. Patients with partial deficiency may remain asymptomatic for years until a catabolic stressor, such as an infection or high protein intake, overwhelms their limited capacity to detoxify ammonia, triggering an episode of hyperammonemia. orpha.net

Mutation Type/LocationPredicted Enzyme ActivityTypical Clinical Phenotype
Nonsense, Frameshift, Large DeletionsAbsent or near-absentSevere, neonatal-onset hyperammonemia
Missense (in catalytic or NAG-binding sites)Severely reducedSevere, neonatal-onset hyperammonemia
Missense (affecting protein stability)Partially reducedLate-onset, triggered by catabolic stress
Splicing (some variants)VariableVariable, from neonatal to late-onset

This interactive table illustrates the general correlation between the type of CPS1 mutation and the resulting clinical severity. medlink.comresearchgate.net

Impact of this compound Metabolic Dysregulation in Disease Contexts

Beyond inherited deficiencies, the dysregulation of this compound metabolism, particularly its synthesis in the cytosol, plays a significant role in other diseases, most notably cancer.

Altered this compound Flux in Metabolic Reprogramming (e.g., Cancer)

Cancer cells undergo extensive metabolic reprogramming to sustain their rapid proliferation and survival. nih.gov One of the critical requirements for dividing cells is the synthesis of nucleotides for DNA and RNA replication. This is achieved through the de novo pyrimidine synthesis pathway, which, unlike the urea cycle's CPS1, utilizes a cytosolic enzyme to produce this compound. frontiersin.org

This cytosolic enzyme is the carbamoyl-phosphate synthetase II (CPS2) domain of a large, multifunctional protein called CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). encyclopedia.pubnih.gov The CAD protein catalyzes the first three steps of pyrimidine synthesis, with the CPS2 activity being the rate-limiting step. frontiersin.orgnih.gov

In many types of cancer, including hepatocellular carcinoma and breast cancer, there is an increased flux through this pathway. nih.govmdpi.com This is often driven by:

Upregulation of CAD expression: Cancer cells increase the synthesis of the CAD protein to boost the production of pyrimidines. nih.govmdpi.com

Allosteric Activation: The activity of CAD is stimulated by oncogenic signaling pathways that are commonly activated in cancer. nih.gov

Substrate Shunting: In some cancers, such as hepatocellular carcinoma, the downregulation of the urea cycle enzyme CPS1 can lead to an increased availability of substrates like glutamine and aspartate for the CAD enzyme, effectively shunting nitrogen away from urea production and toward pyrimidine synthesis to fuel cancer cell proliferation. encyclopedia.pubnih.govmdpi.com

This reliance on de novo pyrimidine synthesis represents a metabolic vulnerability in cancer cells, making enzymes like CAD attractive targets for novel therapeutic strategies. frontiersin.orgmdpi.com

Interplay between CPS Activity and Cellular Energy Status

The first molecule of ATP is utilized to phosphorylate bicarbonate, forming an unstable intermediate, carboxylphosphate. wikipedia.orgwikipedia.org This initial step "activates" the bicarbonate for subsequent reaction with ammonia. reddit.com The second ATP molecule is then used to phosphorylate the resulting carbamate (B1207046) intermediate, yielding the final product, this compound. wikipedia.orgwikipedia.org This dual ATP requirement underscores the significant energy investment needed to drive this critical step in nitrogen metabolism. Consequently, CPS activity is highly sensitive to the cellular ATP pool, ensuring that this anabolic pathway proceeds only when the cell has sufficient energy reserves. reddit.com

Beyond its role as a substrate, the cellular energy charge, reflected in the relative concentrations of adenine (B156593) nucleotides (ATP, ADP) and other nucleotides, exerts allosteric control over CPS isozymes. For instance, this compound Synthetase II (CPS II), the cytosolic enzyme responsible for the first step in de novo pyrimidine biosynthesis, is allosterically activated by ATP. askfilo.com High levels of ATP signal an energy-rich state, promoting the synthesis of pyrimidines necessary for DNA and RNA production. Conversely, CPS II is subject to feedback inhibition by uridine (B1682114) triphosphate (UTP), a downstream product of the pyrimidine pathway. askfilo.com This regulatory mechanism prevents the overproduction of pyrimidines and conserves energy when the end-product is abundant. askfilo.com

In contrast, the mitochondrial enzyme, this compound Synthetase I (CPS I), which initiates the urea cycle, is primarily regulated by the allosteric activator N-acetylglutamate (NAG). nih.govmedscape.com However, its fundamental requirement for two ATP molecules per reaction cycle inherently links urea synthesis to the mitochondrial energy state. wikipedia.orgmedscape.com The enzyme possesses two distinct ATP-binding sites, and the binding and hydrolysis of ATP are crucial for the conformational changes that drive the reaction forward. nih.govnih.gov This dependence ensures that the detoxification of ammonia, a process vital for the organism but costly in terms of energy, is tightly coupled to the cell's capacity to generate ATP. reddit.com

RegulatorAffected CPS IsozymeType of RegulationMetabolic Significance
ATPCPS I & CPS IISubstrateProvides the necessary energy to drive the endergonic synthesis of this compound. wikipedia.orgreddit.com
ATPCPS IIAllosteric ActivatorSignals a high-energy state, promoting pyrimidine synthesis for nucleic acid production. askfilo.com
UTPCPS IIFeedback InhibitorPrevents the overproduction of pyrimidines when the cellular pool is sufficient, conserving energy. askfilo.com
N-acetylglutamate (NAG)CPS IAllosteric ActivatorSignals the need for nitrogen disposal via the urea cycle, activating CPS I. nih.govmedscape.com

Consequences of this compound Accumulation and Depletion on Cellular Homeostasis

The cellular concentration of this compound is meticulously regulated, as both its depletion and accumulation can lead to profound disturbances in cellular homeostasis and organismal health. nih.gov

Consequences of this compound Depletion

Depletion of this compound is most prominently associated with deficiencies in this compound Synthetase I (CPS I), an autosomal recessive genetic disorder. wikipedia.orgrarediseases.org Mutations in the CPS1 gene can lead to a partial or complete absence of the CPS I enzyme, which catalyzes the first and rate-limiting step of the urea cycle. nih.govresearchgate.net Without sufficient CPS I activity, the liver's ability to incorporate ammonia into the urea cycle is severely compromised. medlineplus.gov

The primary consequence is the accumulation of toxic ammonia in the bloodstream, a condition known as hyperammonemia. rarediseases.orgmedlineplus.gov Ammonia is particularly neurotoxic, and elevated levels can lead to severe neurological damage. wikipedia.orgmedlineplus.gov In newborns with severe CPS I deficiency, symptoms often appear within the first few days of life and can include lethargy, vomiting, seizures, and coma. wikipedia.orgrarediseases.org If not managed, this condition can result in developmental delay, intellectual disability, or death. wikipedia.org The biochemical hallmark of this disorder is a marked increase in plasma ammonia levels, accompanied by decreased levels of urea cycle intermediates, such as citrulline. nih.gov

Clinical ManifestationPathophysiological Basis
HyperammonemiaFailure to incorporate ammonia into the urea cycle due to lack of this compound. medlineplus.gov
Neurological Symptoms (lethargy, seizures, coma)Neurotoxic effects of excess ammonia on the central nervous system. wikipedia.orgmedlineplus.gov
Developmental Delay / Intellectual DisabilityLong-term neurological damage from recurrent or chronic hyperammonemia. wikipedia.org
Poor Feeding and VomitingGeneral metabolic distress and effects of hyperammonemia. rarediseases.org

Consequences of this compound Accumulation

While less common than depletion, the accumulation of this compound can also disrupt cellular homeostasis. This situation typically arises from a block in the urea cycle downstream of this compound synthesis, most notably in Ornithine Transcarbamylase (OTC) deficiency. OTC is the enzyme that catalyzes the reaction between this compound and ornithine to form citrulline. wikipedia.org

When OTC is deficient, this compound cannot be efficiently consumed within the urea cycle in the mitochondria. The accumulating mitochondrial this compound can then exit into the cytosol. nih.gov In the cytosol, this excess this compound becomes a substrate for the pyrimidine biosynthesis pathway, which is initiated by the multifunctional enzyme CAD (this compound Synthetase II, Aspartate Transcarbamylase, and Dihydroorotase). nih.gov The increased availability of this compound drives the pyrimidine synthesis pathway forward, leading to an overproduction of pyrimidine precursors. nih.govresearchgate.net This results in a significant increase in the synthesis and excretion of orotic acid, a condition known as orotic aciduria. Therefore, the presence of orotic aciduria is a key diagnostic marker that helps distinguish OTC deficiency from CPS I deficiency, where this compound levels are low and orotic acid is not overproduced.

Evolutionary Biology of Carbamoyl Phosphate and Associated Enzymes

Phylogenetic Analysis of Carbamoyl (B1232498) Phosphate (B84403) Synthetase Gene Families

Carbamoyl phosphate synthetase (CPS) is recognized as a large and ancient gene family, demonstrating universal distribution and a highly conserved function across the phylogenetic spectrum zenodo.org. Phylogenetic analyses reveal that the CPS gene family possesses a complex evolutionary history, marked by ancient gene duplications that preceded the divergence of Bacteria, Archaea, and Eukarya zenodo.orgnih.govportlandpress.com. Studies comparing sequences suggest that archaeal CPS enzymes are more closely related to eukaryotic CPS than to bacterial counterparts nih.gov. Furthermore, it is hypothesized that CPS II, involved in pyrimidine (B1678525) biosynthesis, likely served as the progenitor for the CPS I/III clade, which are associated with arginine and urea (B33335) biosynthesis nih.gov. Within this clade, CPS III, found in fish, appears evolutionarily closer to CPS I, sharing similar catalytic mechanisms and allosteric effectors wikipedia.org.

Evolutionary History of Gene Duplication and Fusion Events Leading to Diverse CPS Forms

The evolution of this compound synthetases is characterized by significant gene duplication and fusion events that have led to the diversification of CPS forms. The large subunit of CPS enzymes, found in many sequenced organisms, often comprises two highly homologous halves, indicative of an ancient gene duplication event that occurred in the progenote, prior to the separation of major phylogenetic lineages portlandpress.com. A subsequent duplication of the entire CPS gene is believed to have taken place after the divergence of plants but before the split of fungi from the eukaryotic lineage. This event is thought to have given rise to the two distinct isoenzymes responsible for arginine and pyrimidine synthesis nih.gov. Following these duplications, a notable increase in mutation rates was observed, likely reflecting the optimization of these enzymes for their newly specialized functions nih.gov.

In prokaryotes, particularly gram-negative bacteria, this compound synthesis is typically carried out by a two-subunit enzyme, comprising a glutaminase (B10826351) subunit and a synthetase subunit nih.gov. In contrast, gram-positive bacteria and lower eukaryotes often retain this two-subunit system, which has become specialized for arginine biosynthesis. In higher eukaryotes, these two subunits underwent a fusion event, a process during which the glutaminase activity was subsequently lost nih.gov. The CPS enzyme dedicated to pyrimidine synthesis, known as CPS II, evolved differently in eukaryotes, becoming integrated into a larger multifunctional protein complex termed CAD. This complex also encompasses dihydroorotase and aspartate transcarbamoylase, the subsequent enzymes in the pyrimidine biosynthetic pathway nih.govnih.gov. This gene fusion event, leading to the CAD complex, is hypothesized to have occurred after the initial duplication of CPS genes within eukaryotes, potentially driven by the advantage of coordinate regulation of enzymes within a metabolic pathway oup.com.

Table 1: Evolutionary Diversification of this compound Synthetase (CPS) Enzymes

FeatureProkaryotes (Gram-negative)Prokaryotes (Gram-positive) / Lower EukaryotesHigher Eukaryotes
Enzyme Structure Two-subunit (glutaminase + synthetase)Two-subunit (dedicated to arginine biosynthesis)Fused subunits (lost glutaminase activity)
Primary Function Arginine & Pyrimidine synthesisArginine biosynthesisArginine (CPS I) & Pyrimidine (CPS II) synthesis
Pyrimidine Synthesis Separate enzymeSeparate enzymePart of multifunctional CAD complex (CPS II)
Arginine/Urea Synthesis Separate enzymeDedicated enzymeCPS I (mitochondrial)
Evolutionary Event Ancestral formSpecialization for arginine; fusion in eukaryotesGene fusion; divergence of CPS I/II

Adaptation of this compound Metabolism across Different Organisms

The metabolic role and enzymatic machinery for this compound synthesis have adapted significantly across diverse life forms. Most prokaryotes utilize a single CPS enzyme that serves both arginine and pyrimidine biosynthetic pathways, although some bacteria have evolved separate CPS forms wikipedia.org. Higher eukaryotes, however, have developed distinct enzymes for these pathways: CPS I, located in the mitochondria, is crucial for the urea cycle and arginine biosynthesis, while CPS II, found in the cytosol, is dedicated to pyrimidine synthesis wikipedia.orgtamu.edu.

In many eukaryotic systems, CPS II is part of a larger, multifunctional enzyme complex (CAD) that includes dihydroorotase and aspartate transcarbamoylase. This complexing strategy facilitates metabolic channeling, enhancing the efficiency of pyrimidine synthesis nih.govnih.gov. In some organisms, such as the hyperthermophilic archaeon Pyrococcus furiosus, carbamate (B1207046) kinase (CK) can functionally substitute for canonical CPS enzymes, serving as a source of this compound for anabolic processes mdpi.com. The phenomenon of metabolic channeling for this compound appears to be widespread, offering a mechanism to protect this inherently labile metabolite from decomposition, particularly in thermophilic organisms vliz.be.

Speculations on the Role of this compound in Prebiotic Chemistry and the Origins of Life

The potential involvement of this compound in the earliest stages of chemical evolution, preceding the advent of cellular life, is a compelling area of research. Its chemical properties and involvement in fundamental biosynthetic pathways suggest a possible role in protometabolic systems.

Prebiotic Synthesis Considerations

This compound is theorized to have played a role in the prebiotic world by providing a carbamyl group for the early synthesis of vital organic molecules, including pyrimidines and arginine, and potentially contributing to early energy transfer mechanisms mdpi.comnih.gov. Chemically, this compound can be synthesized from inorganic phosphate and cyanate (B1221674) mdpi.comnih.gov. Research has also explored photochemical synthesis routes, such as the reaction between inorganic phosphate and ferricyanide (B76249) under visible light mdpi.com.

Prebiotic scenarios often involve simpler, more readily available precursors. Urea and cyanate are considered significant in this context, either as direct precursors or as potential substitutes for this compound researchgate.netmdpi.comresearchgate.netnih.govchemrxiv.orgresearchgate.netpnas.orgrsc.org. Urea can decompose to cyanate, which then reacts with inorganic phosphate to form this compound mdpi.com. Furthermore, energy-rich inorganic molecules like trimetaphosphate and phosphoramidates have been investigated for their potential to facilitate energy transduction through high-energy P-N bonds, even if they did not directly yield this compound researchgate.netresearchgate.netnih.govresearchgate.net. A proposed physicochemical cycle for prebiotic phosphorylation involves the formation of imidazole (B134444) phosphate from orthophosphate, cyanate, and imidazole, with this compound acting as an intermediate in this process nih.govacs.org.

Stability and Reactivity under Primitive Earth Conditions

This compound is characterized as a thermally labile molecule mdpi.com. Experimental studies examining its behavior in aqueous solutions without enzymatic catalysis reveal that while it exhibits initial stability, it rapidly transforms into cyanate and carbamate/hydrogenocarbonate species within a matter of hours researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.netx-mol.com. The presence of ammonia (B1221849) accelerates this decomposition, leading to the formation of urea researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.netx-mol.com. Due to this inherent instability, this compound is generally not considered a likely primary prebiotic reagent on its own researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.net. Its hydrolytic half-life in aqueous solution is notably shorter than that of ATP acs.org.

Potential Prebiotic Substitutes for this compound

Given the instability of this compound, researchers have explored alternative molecules that could have fulfilled its role in prebiotic chemistry. Cyanate, which is less labile than this compound, remains a viable carbamoylating agent even after this compound decomposition researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.netx-mol.com. Urea is also considered a promising substitute due to its "energy-rich" nature and relative kinetic inertness towards hydrolysis researchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.net. While energy-rich inorganic compounds such as trimetaphosphate and phosphoramidates have been studied for their potential to mediate phosphorylation, they did not directly produce this compound or other carbamoylating agents researchgate.netresearchgate.netnih.govresearchgate.net.

Compound List

Adenosine diphosphate (B83284) (ADP)

Adenosine triphosphate (ATP)

Ammonia (NH₃)

Arginine

Aspartate

Aspartate transcarbamoylase (ATCase)

Bicarbonate (HCO₃⁻)

Carbamic acid

Carbamate

Carbamate kinase (CK)

Carbamoyl-aspartate

Carbamoyl-ornithine

this compound (CP)

this compound synthetase (CPS)

this compound synthetase I (CPS I)

this compound synthetase II (CPS II)

this compound synthetase III (CPS III)

Carboxyphosphate (B1215591)

Citrulline

Cyanate (OCN⁻)

Dihydororotase

Glutamate (B1630785)

Glutamine

Imidazole phosphate

N-acetyl-glutamate (NAG)

Ornithine

Phosphate (Pi)

Phosphoramidates

Pyrimidine

Trimetaphosphate

Urea

Advanced Research Methodologies and Experimental Approaches for Carbamoyl Phosphate Studies

Structural Biology Techniques

Structural biology provides the foundational framework for understanding the complex machinery of enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase. By visualizing the three-dimensional architecture of the enzyme, researchers can elucidate the mechanisms of substrate binding, catalysis, and regulation.

The binding sites for substrates and allosteric effectors have also been mapped. For instance, the structure of E. coli CPS has been determined in the presence of ADP, the allosteric activator ornithine, and the inhibitor UMP. tamu.eduwisc.edu These studies have shown how the binding of these ligands induces conformational changes that modulate the enzyme's activity. tamu.edu The allosteric domain is located in the C-terminal portion of the large subunit, with the ornithine binding site at the interface with the carbamoyl phosphate synthetic component and the UMP binding site within the allosteric domain itself. tamu.edu

More recently, cryo-electron microscopy (cryo-EM) has emerged as a powerful complementary technique, particularly for studying large, flexible complexes and different conformational states that may be difficult to crystallize. youtube.comnih.govwisc.edu Cryo-EM has been instrumental in visualizing the human form of the enzyme, CPS1, and understanding its activation by N-acetyl-L-glutamate (NAG). nih.gov These studies have demonstrated that NAG binding to the C-terminal domain triggers long-range conformational changes that stabilize a catalytically competent state and assemble the ~35 Å-long tunnel for carbamate (B1207046) migration. nih.gov

Interactive Table: Structural Data for this compound Synthetase

Enzyme Source Technique Resolution (Å) Ligands Present Key Findings PDB ID
E. coli X-ray Crystallography 2.8 ADP, Mn²⁺, Phosphate, Ornithine Overall molecular architecture, location of three active sites. wisc.edu 1BXR
E. coli X-ray Crystallography 2.1 Mn²⁺, ADP Refined structure, details of metal coordination and allosteric sites. tamu.edunih.govresearchgate.net 1JDB
Human (CPS1) X-ray Crystallography - N-acetyl-L-glutamate (NAG) Mechanism of allosteric activation by NAG, long-range conformational changes. nih.gov 5DOT

Computational modeling and molecular dynamics (MD) simulations provide a dynamic view of the processes elucidated by static structural methods. These approaches are crucial for understanding the transport of unstable intermediates, such as ammonia (B1221849) and carbamate, through the intramolecular tunnels of CPS. acs.orgnih.govnih.gov

MD simulations have been used to investigate the translocation of ammonia from the glutaminase (B10826351) site in the small subunit to the carboxy phosphate synthesis site in the large subunit. acs.orgnih.gov These simulations have confirmed the existence of a molecular tunnel and have shown that ammonia, rather than ammonium, is the transported species. nih.gov The calculations revealed a low free-energy path for ammonia translocation with energy barriers of 3.9 and 5.5 kcal/mol. nih.gov

Similarly, the transport of the carbamate intermediate through the large subunit has been studied using MD simulations. nih.gov These studies have shown that carbamate must travel nearly 40 Å from its site of formation to the site of its phosphorylation. nih.gov The simulations identified a tunnel composed of water pockets and narrow constrictions, with free energy barriers of 6.7 and 8.4 kcal/mol for carbamate passage. nih.gov A key finding from these simulations is that the release of phosphate from the first phosphorylation step triggers a conformational change in an arginine residue (Arg-306), which opens the entrance to the carbamate tunnel. nih.gov

Interactive Table: Molecular Dynamics Simulation Findings for CPS Intermediates

Intermediate Tunnel Length (Å) Key Residues Calculated Free Energy Barrier (kcal/mol) Significance
Ammonia ~30 His-353, Ser-47, Lys-202 nih.gov 3.9 and 5.5 nih.gov Confirms ammonia as the transported species and delineates its path. nih.gov
Carbamate ~40 Arg-306, Ala-23, Gly-575 nih.gov 6.7 and 8.4 nih.gov Demonstrates the role of phosphate release in opening the tunnel for carbamate transport. nih.gov

Biochemical and Biophysical Characterization

Biochemical and biophysical techniques are essential for probing the functional aspects of this compound synthesis, including the enzyme's catalytic mechanism, the kinetics of the reaction, and the dynamics of protein-ligand interactions.

Enzyme kinetic assays provide fundamental information about the catalytic efficiency and mechanism of this compound synthetase. Steady-state kinetic studies have been used to determine the order of substrate binding and product release. For the mammalian CPS II, initial velocity, product inhibition, and dead-end inhibition studies are consistent with a partially random sequential mechanism. This involves the ordered addition of MgATP, HCO₃⁻, and glutamine, followed by the ordered release of glutamate (B1630785) and inorganic phosphate. nih.gov

Isotopic labeling studies are powerful tools for tracing the fate of atoms through a reaction and for identifying reaction intermediates. Positional Isotope Exchange (PIX) has been particularly informative in the study of this compound synthetase. nih.govtamu.edunih.govacs.org This technique uses ATP labeled with ¹⁸O in the γ-phosphate group ([γ-¹⁸O]ATP). If a phosphorylated intermediate is formed and can reversibly break down back to ATP and the substrate, the ¹⁸O atoms can scramble between the β-γ bridge and non-bridge positions of the ATP.

For this compound synthetase II, PIX studies have demonstrated β-γ-bridge to β-nonbridge positional oxygen exchange in [γ-¹⁸O]ATP during both the ATPase and the biosynthetic reactions. nih.gov This exchange is dependent on the presence of bicarbonate, providing strong evidence for the formation of a kinetically competent carboxyphosphate (B1215591) intermediate. nih.govtamu.edu The ratio of the rate of exchange to the rate of catalysis (νₑₓ/νₖₐₜ) provides information about the partitioning of this intermediate. For the ATPase reaction, this ratio was 0.62, while for the biosynthetic reaction with glutamine, it was 0.39. nih.gov These results support a stepwise, rather than a concerted, mechanism for the formation of carbamate from MgATP, bicarbonate, and glutamine. nih.gov

Spectroscopic techniques offer a window into the dynamic nature of enzyme structure and function. Fluorescence spectroscopy is particularly sensitive to changes in the local environment of fluorophores, such as tryptophan residues. mdpi.com In a study of E. coli CPS, a tryptophan-free variant was engineered, and then individual tryptophans were reintroduced at specific locations to act as probes. nih.govacs.org This approach allowed for the mapping of conformational changes upon ligand binding. For example, the fluorescence intensity of a tryptophan probe (W213) in the carboxy phosphate domain increased by nearly 40% upon saturation with ATP. nih.govacs.org Furthermore, the binding of nucleotides and bicarbonate in the large subunit induced fluorescence changes in probes located in the small subunit, demonstrating the long-range allosteric communication required to synchronize the different catalytic domains. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying protein-ligand interactions and mapping the topography of binding sites. nih.govnih.govresearchgate.netresearchgate.net By using paramagnetic probes like Mn²⁺ and the ATP analog Cr³⁺-ATP, distances between the paramagnetic center and various nuclei on the substrates and allosteric modifiers can be measured. nih.gov For E. coli CPS, NMR was used to determine distances from Mn²⁺ to the protons of L-glutamate and L-ornithine (in the range of 7-9 Å), to the ¹³C-5 atom of glutamate (8.6 Å), and to the monovalent cation binding site (~8 Å). nih.gov These measurements provided the first topographical map of the arrangement of substrates, metal ions, and allosteric effectors on the enzyme. nih.gov

Molecular Genetic and Cell Biological Tools

Advanced research in the field of this compound metabolism heavily relies on a sophisticated toolkit of molecular genetics and cell biology. These methodologies enable precise investigation into the structure-function relationships of the enzymes involved, the physiological roles of this compound in various model systems, and the dynamic flow of metabolites through interconnected pathways.

Site-Directed Mutagenesis for Structure-Function Relationship Investigations

Site-directed mutagenesis is a cornerstone technique for dissecting the intricate relationship between the structure of an enzyme and its catalytic and regulatory functions. By systematically substituting specific amino acid residues within this compound synthetase (CPS), researchers can probe the roles of individual residues in substrate binding, catalysis, and allosteric regulation.

Studies on Escherichia coli CPS have utilized this approach to identify critical residues within the C-terminal domain responsible for allosteric modulation. wikipedia.org For instance, mutations at positions K993 and V994 were found to significantly decrease or abolish enzyme activity, suggesting their involvement in the transmission of regulatory signals upon the binding of allosteric effectors like UMP (an inhibitor) and IMP (an activator). wikipedia.org Further mutagenesis studies have helped to confirm that UMP and IMP bind to the same site, clarifying the mechanism of allosteric regulation. wikipedia.org

In the context of human this compound synthetase I (CPSI), site-directed mutagenesis has been instrumental in characterizing the functional impact of mutations associated with CPSI deficiency, a severe urea (B33335) cycle disorder. mdpi.com By introducing disease-associated mutations into recombinant CPSI, scientists can assess the effects on enzyme stability and this compound synthesis, confirming the pathogenicity of specific mutations. mdpi.com This technique has also been pivotal in identifying the binding site for N-acetyl-L-glutamate (NAG), an essential allosteric activator of CPSI. mdpi.com Additionally, site-directed mutagenesis has been employed to investigate the ATP binding sites within CPS, providing evidence for a "palmate" structural motif for ATP binding rather than a canonical Walker A/B motif. nih.govnih.gov

Interactive Table: Selected Site-Directed Mutagenesis Studies on this compound Synthetase

Enzyme/Organism Residue(s) Mutated Observed Effect Implication
E. coli CPS K993A, V994A Significantly decreased or abolished enzyme activity; decreased IMP and UMP binding. Crucial for catalytic activity and transmission of allosteric signals. wikipedia.org
E. coli CPS S948A, K954A, T974A Abolished or greatly hampered IMP activation and UMP inhibition. Involved in the binding of allosteric effectors IMP and UMP. wikipedia.org
Human CPSI Various missense mutations Some mutations completely abolished this compound synthesis; others decreased synthesis and enzyme stability. Validated the pathogenicity of mutations found in CPSI deficiency patients. mdpi.com

Gene Deletion/Knockout and Overexpression Systems in Model Organisms and Cell Lines

To understand the systemic role of this compound metabolism, researchers employ gene deletion (knockout) and overexpression systems in various model organisms and cell lines. These models allow for the investigation of the physiological consequences of altered this compound synthesis.

The development of mouse models with a knockout of the Cps1 gene has been a significant advancement. A constitutive knockout of Cps1 results in neonatal death with severe hyperammonemia, phenocopying the lethal neonatal-onset form of human CPSI deficiency. wikipedia.org This model is invaluable for studying the pathophysiology of the disease and for testing the efficacy of therapeutic interventions. More recently, conditional knockout mouse models have been generated, allowing for the deletion of the Cps1 gene in a time- and tissue-specific manner, for instance, in the liver of adult mice. hmdb.ca These conditional models replicate the clinical and biochemical features of late-onset CPSI deficiency and provide a robust platform for evaluating novel treatments like gene therapy. hmdb.canih.gov

In addition to animal models, cell lines are utilized to study specific aspects of this compound metabolism. For example, hepatoma (HepG2) and immortalized hepatic (LO2) cell lines have been engineered using CRISPR/Cas9 technology to create CPS1 reporter systems. nih.gov In these cells, a fluorescent protein is fused to the endogenous CPS1 protein, allowing for the real-time monitoring of CPS1 expression levels. This system provides a high-throughput platform for screening chemical compounds that may enhance ammonia detoxification by modulating CPS1 activity. nih.gov Overexpression systems in insect and yeast cells are also used to produce large quantities of recombinant CPS for structural and functional studies. mdpi.comnih.gov

Stable Isotope Tracing and Metabolomics for Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracing is a powerful technique to quantify the flow of metabolites through a metabolic network. This approach involves supplying cells or organisms with substrates labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), and then tracking the incorporation of these isotopes into downstream metabolites.

By using labeled precursors of this compound, such as ¹⁵N-glutamine or ¹³C-bicarbonate, researchers can trace the contribution of these precursors to the synthesis of pyrimidines and arginine. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to measure the isotopic enrichment in these downstream products. This data, often integrated with computational models, allows for the calculation of the rate, or flux, of this compound synthesis and its distribution between the pyrimidine (B1678525) and urea cycles.

Metabolomics, the large-scale study of small molecules within a biological system, complements stable isotope tracing by providing a comprehensive snapshot of the metabolic state. nih.gov By comparing the metabolite profiles of cells or tissues with normal versus altered this compound metabolism (e.g., in knockout models), researchers can identify metabolic bottlenecks, alternative pathways, and the broader metabolic impact of perturbations in this compound synthesis. For example, a deficiency in CPS1 leads to a characteristic metabolic signature of elevated ammonia and glutamine, and reduced citrulline and arginine in the blood. nih.gov

Systems Biology and Computational Approaches

Systems biology and computational methods provide a framework for integrating diverse experimental data into comprehensive models of metabolic networks. These approaches are essential for understanding the complex regulatory mechanisms that govern this compound metabolism and its integration with other cellular processes.

Reconstruction and Analysis of Metabolic Networks Involving this compound

Metabolic network reconstruction is the process of assembling all known metabolic reactions in an organism into a cohesive mathematical model. nih.govwikipedia.org These genome-scale metabolic models (GEMs) are powerful tools for analyzing the flow of metabolites through the system under various conditions.

A reconstruction of the metabolic network involving this compound would include the reactions for its synthesis by CPSI and CPSII, and its consumption by ornithine transcarbamylase in the urea cycle and by aspartate transcarbamylase in pyrimidine biosynthesis. The model would also encompass upstream pathways that supply the substrates for this compound synthesis (e.g., glycolysis, the citric acid cycle, and amino acid metabolism for providing bicarbonate, ATP, and ammonia/glutamine) and downstream pathways that utilize its products.

Interactive Table: Key Components of a Reconstructed Metabolic Network Around this compound

Component Description Key Molecules/Enzymes
Inputs (Substrates) Pathways that provide the necessary precursors for this compound synthesis. Bicarbonate, ATP, Ammonia, Glutamine.
Synthesis Hub The central reactions responsible for producing this compound. This compound Synthetase I (CPSI), this compound Synthetase II (CPSII).
Outputs (Fates) The primary metabolic pathways that consume this compound. Urea Cycle (via Ornithine Transcarbamylase), Pyrimidine Biosynthesis (via Aspartate Transcarbamylase).

| Regulatory Links | Allosteric effectors and signaling pathways that control the activity of CPS enzymes. | N-acetyl-L-glutamate (NAG) for CPSI; UTP, PRPP for CPSII. |

Computational Prediction of Enzyme Regulation and Pathway Integration

Computational approaches are increasingly used to predict how enzymes are regulated and how metabolic pathways are integrated. Molecular docking simulations, for example, can predict the binding of small molecules (ligands) to the active or allosteric sites of enzymes. This has been used to study the interaction of the fungal metabolite phomoxanthone A with CPS1, suggesting it as a potential modulator of the enzyme's activity. mdpi.com

By integrating kinetic parameters of enzymes into metabolic models, it is possible to create dynamic simulations that can predict how metabolite concentrations and fluxes change over time in response to various stimuli. These computational models are invaluable for generating hypotheses about pathway integration and for designing experiments to test these predictions.

Q & A

Q. What are the primary metabolic roles of carbamoyl phosphate in mammalian systems?

this compound serves as a critical intermediate in two key pathways:

  • Urea cycle : Synthesized by mitochondrial this compound synthetase 1 (CPS1), it donates a carbamoyl group to ornithine, forming citrulline to eliminate excess nitrogen .
  • Pyrimidine biosynthesis : Cytosolic CPS2 generates this compound for aspartate transcarbamylase in nucleotide synthesis . Methodological Insight: To study its metabolic flux, use isotopic labeling (e.g., ¹⁵N-ammonia) coupled with LC-MS to track incorporation into urea or pyrimidines .

Q. How is this compound synthesized in vitro, and what are the critical reaction conditions?

this compound is chemically synthesized via the reaction of potassium cyanate with dihydrogen phosphate under acidic, controlled conditions (pH 5–6, 4°C) to minimize hydrolysis . Enzymatic synthesis using recombinant CPS1 requires:

  • Substrates: ATP, bicarbonate, glutamine (or ammonia), and Mg²⁺.
  • Cofactors: N-acetylglutamate (activator for CPS1) and allosteric regulators (e.g., ornithine for bacterial CPS) . Methodological Note: Monitor reaction progress using colorimetric phosphate assays or HPLC to quantify this compound yield .

Q. What methodologies are used to quantify this compound in biological samples?

Due to its instability (half-life ~40 min at 37°C), rapid stabilization is critical:

  • Enzymatic coupling : Use ornithine transcarbamylase (OTC) to convert this compound and ornithine to citrulline, detectable via HPLC or spectrophotometry .
  • Derivatization : React with hydroxylamine to form stable hydroxamate derivatives for LC-MS analysis .

Advanced Research Questions

Q. How do mutations in this compound synthetase I (CPS1) affect enzyme kinetics and urea cycle functionality?

CPS1 deficiency (OMIM #237300) is linked to hyperammonemia. Mutations in key domains (e.g., carboxy phosphate domain) disrupt:

  • Bicarbonate phosphorylation : Mutations in E215, N301, or R303 impair ATP binding or catalysis, reducing catalytic efficiency (kcat/Km) by >90% .
  • Allosteric regulation : Mutations in the N-acetylglutamate binding site abolish activation, requiring supplementation to restore activity . Methodological Approach: Use recombinant CPS1 variants in kinetic assays with varying ATP/glutamine concentrations and measure ammonia production via glutamate dehydrogenase-coupled assays .

Q. What structural features of this compound synthetase enable substrate channeling and intermediate stabilization?

CPS1’s large subunit contains two ATP-grasp domains connected by a 96 Å tunnel:

  • Carboxy phosphate domain : Bicarbonate is phosphorylated here, forming carboxy phosphate, which diffuses through an intramolecular tunnel to the this compound synthesis site .
  • Tunnel gating : Residues like R169 and Q285 act as "molecular gates" to prevent intermediate leakage . Structural Analysis: Employ X-ray crystallography (e.g., PDB 1BXR) or cryo-EM to visualize conformational changes during catalysis .

Q. How can researchers address the inherent instability of this compound in experimental settings?

  • Temperature/pH control : Store at -80°C in neutral buffers (pH 7.0) to minimize hydrolysis .
  • Real-time monitoring : Use stopped-flow spectroscopy to track rapid degradation kinetics .
  • In vivo stabilization: Overexpress OTC in E. coli to convert this compound to citrulline immediately after synthesis .

Data Contradictions and Resolution

  • CPS1 vs. CPS2 specificity : CPS1 (mitochondrial, urea cycle) uses ammonia, while CPS2 (cytosolic, pyrimidine synthesis) uses glutamine. Conflicting reports on cross-reactivity can be resolved using isoform-specific inhibitors (e.g., PALA for CPS2) .
  • Synthetic pathway efficiency : Chemical synthesis yields ~60% purity due to side reactions, whereas enzymatic methods achieve >95% purity but require optimized ATP regeneration systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.